molecular formula C5H11BrSi B080529 (1-Bromovinyl)trimethylsilane CAS No. 13683-41-5

(1-Bromovinyl)trimethylsilane

Cat. No.: B080529
CAS No.: 13683-41-5
M. Wt: 179.13 g/mol
InChI Key: VVDJVCJVVHHCIB-UHFFFAOYSA-N
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Description

(1-Bromovinyl)trimethylsilane: is an organosilicon compound with the molecular formula C5H11BrSi . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its utility in various chemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

(1-Bromovinyl)trimethylsilane primarily targets organic synthesis reactions, particularly in the formation of carbon-carbon bonds. It is often used in palladium-catalyzed coupling reactions, where it acts as a precursor to various organosilicon compounds .

Mode of Action

The compound interacts with palladium catalysts to form a pentacoordinated palladium intermediate. This intermediate facilitates the coupling of this compound with nucleophiles, leading to the formation of isomeric products. The reaction mechanism involves either an elimination step to produce trimethylsilylacetylene or direct addition at the α- or β-positions .

Biochemical Pathways

In the context of organic synthesis, this compound affects pathways involving the formation of carbon-carbon bonds. The downstream effects include the generation of various organosilicon compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 124°C and a density of 1.156 g/mL at 25°C . Its solubility in organic solvents like THF and Et2O suggests good absorption in organic media, but its stability and metabolism in biological systems are less documented.

Result of Action

The molecular effects of this compound’s action include the formation of new carbon-carbon bonds and the generation of organosilicon compounds. At the cellular level, these reactions are crucial for synthesizing complex molecules used in various industrial applications .

Action Environment

Environmental factors such as temperature, solvent, and the presence of catalysts significantly influence the efficacy and stability of this compound. It is stable under neutral conditions but may react differently under acidic or basic environments. Proper storage conditions (2-8°C) are essential to maintain its stability and reactivity .

: Sigma-Aldrich : ChemicalBook : ChemicalBook

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-bromoethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-5(6)7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJVCJVVHHCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159966
Record name (1-Bromovinyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13683-41-5
Record name (1-Bromoethenyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13683-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Bromovinyl)trimethylsilane
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Record name (1-Bromovinyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromovinyl)trimethylsilane
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 1-bromo-1-(trimethylsilyl)ethylene (155 μL, 1.00 mmol), and THF (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 70° C. for 15 h. The resulting suspension was allowed to reach room temperature. Dichloromethane (2 mL) and dodecane (internal GC standard, 230 μL) were added to the reaction mixture. A 50 μL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 95% conversion of 1-bromo-1-(trimethylsilyl)ethylene and clean formation of 1-iodo-1-(trimethylsilyl)ethylene.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Quantity
230 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromovinyl)trimethylsilane

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